molecular formula C8H11N3O3S B2969281 Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate CAS No. 2034417-90-6

Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate

Cat. No.: B2969281
CAS No.: 2034417-90-6
M. Wt: 229.25
InChI Key: JCKRCIRXLYQVHA-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate is a heterocyclic compound that contains an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl isothiocyanate with methyl 4-amino-3-isothiazole-5-carboxylate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-(methylcarbamoyl)isothiazole-5-carboxylate
  • Ethyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate
  • Methyl 4-amino-3-(propylcarbamoyl)isothiazole-5-carboxylate

Uniqueness

Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethylcarbamoyl group can enhance its solubility and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

methyl 4-amino-3-(ethylcarbamoyl)-1,2-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-3-10-7(12)5-4(9)6(15-11-5)8(13)14-2/h3,9H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKRCIRXLYQVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NSC(=C1N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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